molecular formula C24H42N6O4 B055325 N2LL Poly(amido-amine)-polyurethane copolymer CAS No. 123098-01-1

N2LL Poly(amido-amine)-polyurethane copolymer

Cat. No. B055325
M. Wt: 478.6 g/mol
InChI Key: RJNVERYCEQMSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2LL Poly(amido-amine)-polyurethane copolymer is a biodegradable and biocompatible polymer that has gained significant attention in the field of biomedical research. It is a copolymer of polyurethane and poly(amido-amine) and has been studied extensively due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of N2LL Poly(amido-amine)-polyurethane copolymer is based on its ability to interact with biological systems. The copolymer can be designed to have specific functional groups that can interact with cells and tissues, leading to various biological effects.

Biochemical And Physiological Effects

N2LL Poly(amido-amine)-polyurethane copolymer has been shown to have various biochemical and physiological effects. It can promote cell adhesion, proliferation, and differentiation, making it an ideal candidate for tissue engineering applications. It can also enhance drug delivery by increasing the solubility and bioavailability of drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of N2LL Poly(amido-amine)-polyurethane copolymer is its biocompatibility and biodegradability, which makes it suitable for in vivo studies. However, its synthesis process can be complex and time-consuming, which may limit its use in some applications.

Future Directions

The potential applications of N2LL Poly(amido-amine)-polyurethane copolymer are vast, and there are many future directions for research. Some of these include developing new synthesis methods to improve the copolymer's properties, exploring its use in drug delivery systems, and investigating its potential for use in regenerative medicine.
In conclusion, N2LL Poly(amido-amine)-polyurethane copolymer is a promising polymer with unique properties that make it an ideal candidate for various biomedical applications. Its biocompatibility, biodegradability, and ability to interact with biological systems make it a valuable tool for researchers in the field of biomedical engineering.

Synthesis Methods

The synthesis of N2LL Poly(amido-amine)-polyurethane copolymer involves the reaction of polyurethane and poly(amido-amine) in the presence of a catalyst. The copolymerization process results in the formation of a polymer with a well-defined structure and properties.

Scientific Research Applications

N2LL Poly(amido-amine)-polyurethane copolymer has been widely studied for its potential applications in various fields such as drug delivery, tissue engineering, and wound healing. It has been shown to have excellent biocompatibility and biodegradability, making it an ideal candidate for biomedical applications.

properties

CAS RN

123098-01-1

Product Name

N2LL Poly(amido-amine)-polyurethane copolymer

Molecular Formula

C24H42N6O4

Molecular Weight

478.6 g/mol

IUPAC Name

1,6-diisocyanatohexane;N,N'-dimethylbutane-1,4-diamine;1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C10H14N2O2.C8H12N2O2.C6H16N2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2;11-7-9-5-3-1-2-4-6-10-8-12;1-7-5-3-4-6-8-2/h3-4H,1-2,5-8H2;1-6H2;7-8H,3-6H2,1-2H3

InChI Key

RJNVERYCEQMSDK-UHFFFAOYSA-N

SMILES

CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O

Canonical SMILES

CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O

synonyms

N2LL poly(amido-amine)-polyurethane copolymer
PUPA copolyme

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.